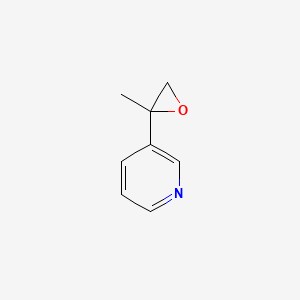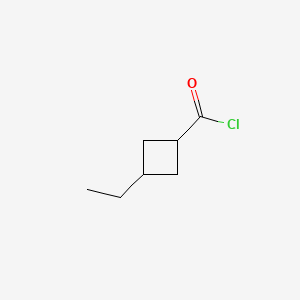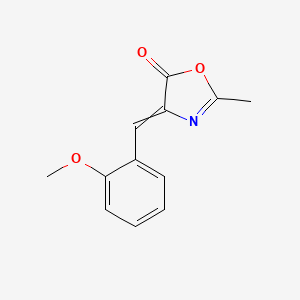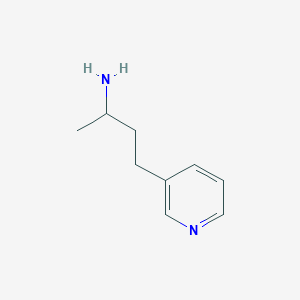
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide is a chemical compound with the molecular formula C11H17NO2·HI. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenethylamine backbone substituted with methoxy groups at the 3 and 4 positions and a methyl group at the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenethyl)(methyl)ammonium iodide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine. The process includes several steps:
Reduction of 3,4-dimethoxyphenylacetonitrile: This step involves the reduction of the nitrile group to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4).
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) to form N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.
Formation of Hydroiodide Salt: The final step involves the reaction of the amine with hydroiodic acid (HI) to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted phenethylamines.
Aplicaciones Científicas De Investigación
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including isoquinolines.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxyphenethyl)(methyl)ammonium iodide involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation is believed to underlie its potential therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the N-methyl group.
N-methyl-2-(3,4-dimethoxyphenyl)ethylamine: The free base form without the hydroiodide salt.
N-acetyl-3,4-dimethoxyphenethylamine: An acetylated derivative with different pharmacological properties.
Uniqueness
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide is unique due to its specific substitution pattern and the presence of the hydroiodide salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
Propiedades
Número CAS |
57267-21-7 |
|---|---|
Fórmula molecular |
C11H18INO2 |
Peso molecular |
323.17 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)ethyl-methylazanium;iodide |
InChI |
InChI=1S/C11H17NO2.HI/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H |
Clave InChI |
YDRWXKNFHCZTJF-UHFFFAOYSA-N |
SMILES canónico |
C[NH2+]CCC1=CC(=C(C=C1)OC)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)











